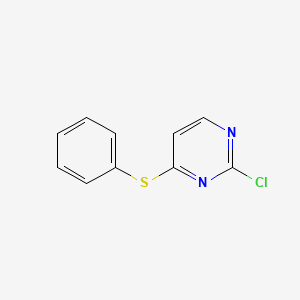

2-Chloro-4-(phenylthio)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Agrochemical Chemistry

The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. nih.gov This core structure is of immense biological importance as it is a key component of nucleic acids, DNA and RNA, in the form of the nucleobases cytosine, thymine, and uracil. nih.govnih.gov The inherent biological significance and versatile chemical reactivity of the pyrimidine ring have made its derivatives a central focus in medicinal and agrochemical research. frontiersin.orggsconlinepress.com

In the realm of medicinal chemistry , pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. nih.gov Their ability to interact with various biological targets has led to the development of numerous drugs for treating a wide array of diseases. gsconlinepress.com Pyrimidine-based compounds have been successfully developed as:

Anticancer agents , targeting various aspects of cancer cell growth and proliferation. nih.govgrowingscience.com

Antimicrobial agents , with activity against bacteria, fungi, and viruses, including HIV. nih.govnih.govresearchgate.net

Anti-inflammatory and analgesic drugs , providing relief from pain and inflammation. nih.gov

Cardiovascular agents and CNS depressants . nih.gov

The development of fused pyrimidine systems, such as pyrazolopyrimidines and pyridopyrimidines, has further expanded their therapeutic potential. growingscience.com

In agrochemical chemistry , pyrimidine derivatives are crucial for crop protection. researchgate.net They have been commercialized as potent fungicides, herbicides, and insecticides. frontiersin.orgtandfonline.com Notable examples include fungicides like pyrimethanil (B132214) and fenarimol, which are used to control various plant fungal diseases. frontiersin.org The continuous research in this area aims to develop new pyrimidine-based agrochemicals with improved efficacy and better environmental profiles. researchgate.netfrontiersin.org

Overview of 2-Chloro-4-(phenylthio)pyrimidine and Related Pyrimidine Thioether Derivatives

This compound has emerged as a valuable and versatile precursor in the synthesis of functionalized pyrimidine derivatives. digitellinc.com This compound can be synthesized with a high yield from the readily available starting material, 2,4-dichloropyrimidine (B19661). digitellinc.com The strategic placement of a chloro group at the 2-position and a phenylthio group at the 4-position allows for highly regioselective nucleophilic substitution reactions. This controlled functionalization at the C2 and C4 positions is highly desirable for the synthesis of complex pyrimidine-based molecules with specific biological activities. digitellinc.com For instance, this compound is a key intermediate in the synthesis of BO-264, a potent inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is implicated in certain cancers. digitellinc.com

Pyrimidine thioether derivatives , a class of compounds that includes this compound, are characterized by a sulfur atom linking the pyrimidine ring to another chemical moiety. These compounds have garnered significant attention due to their diverse biological activities, particularly in the development of novel therapeutic and agrochemical agents. Research has demonstrated that pyrimidine thioethers possess potent:

Antifungal properties : Numerous studies have focused on synthesizing novel pyrimidine thioether derivatives and evaluating their efficacy against various plant-pathogenic fungi, such as Botrytis cinerea. nih.govfrontiersin.org By modifying the substituents on the pyrimidine ring and the thioether side chain, researchers can fine-tune the antifungal activity. nih.gov

Anticancer activity : Certain pyrimidine thioether derivatives have been investigated as potential anticancer agents. For example, 5-(Phenylthio)pyrimidines have been explored as reversible binders to an allosteric site on Heat Shock Protein 70 (Hsp70), a target in cancer therapy. nih.gov

Antibacterial and antiviral activities : The pyrimidine thioether scaffold has also been incorporated into molecules designed to combat bacterial and viral infections. tandfonline.com

The synthesis of these derivatives often involves the reaction of a chloropyrimidine with a thiol. The reactivity of the chloro-substituents on the pyrimidine ring can be influenced by other groups present on the ring, allowing for selective synthesis of the desired thioether. rsc.org The continued exploration of pyrimidine thioether derivatives holds promise for the discovery of new and effective bioactive compounds. tandfonline.com

Interactive Data Tables

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Type | Application | Reference |

| Pyrimidine-based drugs | Anticancer, Antimicrobial, Anti-inflammatory | nih.govgsconlinepress.comnih.gov |

| Fused Pyrimidines | Anticancer | growingscience.com |

| Pyrimethanil | Agrochemical (Fungicide) | frontiersin.org |

| Fenarimol | Agrochemical (Fungicide) | frontiersin.org |

| BO-264 | Anticancer (TACC3 inhibitor) | digitellinc.com |

| 5-(Phenylthio)pyrimidines | Anticancer (Hsp70 inhibitors) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNKMHHAGXQADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621325 | |

| Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191729-21-2 | |

| Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Phenylthio Pyrimidine and Its Analogues

Direct Nucleophilic Substitution Approaches for Phenylthio Installation

The introduction of a phenylthio group onto a pyrimidine (B1678525) core is often achieved through direct nucleophilic substitution reactions. These approaches are fundamental in the synthesis of 2-Chloro-4-(phenylthio)pyrimidine and its derivatives.

Reaction of Dichloropyrimidines with Thiophenols or Thiolates

A primary and efficient method for the synthesis of chlorophenylthiopyrimidines involves the reaction of dichloropyrimidines with thiophenols or their corresponding thiolates. The regioselectivity of this reaction is a key consideration, as the two chlorine atoms on the pyrimidine ring exhibit different reactivities.

The synthesis of this compound can be accomplished through the regioselective reaction of 2,4-dichloropyrimidine (B19661) with a benzenethiolate (B8638828) salt, such as sodium thiophenolate. In this nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the C-4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C-2 position. wuxiapptec.comstackexchange.com This preferential reactivity is attributed to the greater electron deficiency at the C-4 and C-6 positions of the pyrimidine ring. stackexchange.com

The reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent like dimethylformamide (DMF). The use of a base, if starting from thiophenol, is necessary to generate the more nucleophilic thiophenolate anion. The reaction generally proceeds at room temperature or with gentle heating to afford the desired this compound in high yield. digitellinc.com This regioselective functionalization makes this compound a valuable precursor for further diversification, as the remaining chlorine at the C-2 position can be subsequently displaced by other nucleophiles. digitellinc.com

Reaction Scheme:

| Reactant | Product | Key Features |

| 2,4-Dichloropyrimidine | This compound | Regioselective substitution at the C-4 position. |

| Benzenethiolate | High yield. |

The synthesis of 5-Bromo-2-chloro-4-(phenylthio)pyrimidine follows a similar principle of regioselective nucleophilic aromatic substitution. The starting material, 5-bromo-2,4-dichloropyrimidine, is first prepared by the chlorination of 5-bromouracil, for instance, using phosphorus oxychloride (POCl₃). prepchem.com

The subsequent reaction with thiophenol, in the presence of a base like triethylamine (B128534) or an alkali metal carbonate, leads to the selective displacement of the chlorine atom at the C-4 position. The presence of the electron-withdrawing bromine atom at the C-5 position further activates the C-4 position towards nucleophilic attack. The chlorine at C-2 remains intact, allowing for subsequent functionalization.

Reaction Conditions for a Representative Synthesis:

| Starting Material | Reagent | Solvent | Product |

| 5-Bromo-2,4-dichloropyrimidine | Thiophenol, Triethylamine | Methanol | 5-Bromo-2-chloro-4-(phenylthio)pyrimidine |

This method provides a straightforward route to 5-bromo-substituted 2-chlorophenylthiopyrimidines, which are valuable intermediates in medicinal chemistry.

While the C-4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles, substitution at the C-2 position is also achievable. After the initial substitution at C-4, for instance with a phenylthio group, the remaining chlorine at C-2 can be displaced by another nucleophile under more forcing conditions or with the use of a catalyst.

For the direct substitution at the C-2 position in polychloropyrimidines, palladium-catalyzed cross-coupling reactions have been shown to be effective for amination with aryl- and heteroarylamines. mit.edu In some cases, for more nucleophilic amines, non-catalyzed SNAr conditions can lead to the formation of 2-aminopyrimidines. mit.edu The use of 2-chloro-4-thiomethoxy analogues can also direct amination exclusively to the C-2 position. mit.edu

The regioselectivity can also be influenced by the substituents on the pyrimidine ring. For example, an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com Furthermore, the nature of the nucleophile is crucial; tertiary amine nucleophiles have been reported to show excellent C-2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines. nih.gov

Substitution on Substituted Pyrimidine Carboxylates Leading to Phenylthiopyrimidine Derivatives

The synthesis of phenylthiopyrimidine derivatives can also be achieved starting from substituted pyrimidine carboxylates. For instance, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org While this provides a route to various 2-substituted pyrimidines, the introduction of a thioether at a different position would require a precursor with a suitable leaving group.

A more direct approach involves the condensation of S-alkylisothiourea with a β-ketoester to form a 4-pyrimidone-2-thioether. nih.gov This thioether can then be further functionalized. For example, the 4-hydroxy group can be converted to a leaving group (e.g., a chloride) which can then be subjected to further substitution reactions.

Advanced Synthetic Strategies for Functionalized Pyrimidine Thioethers

Beyond classical nucleophilic substitution, advanced synthetic methodologies have been developed for the synthesis of functionalized pyrimidine thioethers. These methods often offer improved efficiency, milder reaction conditions, and access to a broader range of functionalized molecules.

Modern strategies include photocatalytic methods. For example, visible-light photoredox catalysis can be employed for thiol-ene and thiol-yne reactions to form thioethers. mdpi.com Photocatalytic arylation of pyrido[2,3-d]pyrimidine-4-thiol has also been reported. researchgate.net These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate the reaction between a thiol and a suitable pyrimidine precursor. usc.edu.auacs.orgacs.org

Another advanced approach is the use of C-H activation. Palladium-catalyzed regioselective C-H activation/arylation of 4-arylpyrimidines has been described, demonstrating the potential for direct functionalization without the need for a pre-installed leaving group. nih.gov These cutting-edge techniques represent the forefront of pyrimidine functionalization and hold significant promise for the efficient synthesis of complex pyrimidine thioethers.

Synthesis of Polysubstituted Pyrimidines Bearing a Phenylthio Moiety

The construction of polysubstituted pyrimidines, such as those bearing a phenylthio group, can be achieved through various synthetic strategies. While a direct, single-step synthesis for 2-chloro-4-phenyl-6-(phenylthio)pyrimidine is not extensively documented, its synthesis can be envisioned through established methodologies for creating 2,4,6-trisubstituted pyrimidines. These methods often involve the condensation of readily available starting materials.

One general and efficient protocol for the synthesis of 2,4,6-triarylpyrimidines involves a multicomponent reaction of aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. nih.gov This approach allows for the formation of the pyrimidine core in a single step from simple precursors. By selecting the appropriate ketone and aldehyde, a 2,4-diphenyl-6-arylpyrimidine can be assembled. Subsequent selective chlorination and introduction of the phenylthio group would be required to arrive at the target molecule.

Another common strategy involves the cyclization of chalcones with a suitable amidine source. For instance, substituted 2-amino-4,6-diarylpyrimidines are readily prepared by reacting appropriately substituted chalcones with guanidinium (B1211019) carbonate in a suitable solvent. rasayanjournal.co.in To synthesize an analog of the target compound, one could start with a chalcone (B49325) bearing a phenyl group and another aryl group, which could later be converted to a chloro and a phenylthio substituent.

The introduction of the chloro and phenylthio groups can also be achieved through nucleophilic substitution reactions on a pre-formed pyrimidine ring. For example, starting with a di- or tri-chlorinated pyrimidine, selective substitution with phenoxide and subsequently with thiophenoxide can be a viable route. The regioselectivity of these substitutions is often influenced by the electronic nature of the substituents already present on the pyrimidine ring.

Conjugate Addition Reactions in the Context of Pyrimidine Thioether Synthesis

Conjugate addition reactions, specifically the thia-Michael addition, represent a powerful and atom-economical method for the formation of carbon-sulfur bonds, which is central to the synthesis of pyrimidine thioethers. nih.govacsgcipr.org This reaction involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound or other activated alkene or alkyne. nih.govacsgcipr.org

In the context of synthesizing pyrimidine thioethers, a suitably activated pyrimidine ring can act as the Michael acceptor. For instance, a pyrimidine derivative with an electron-withdrawing group and a leaving group at a position conjugated to a double bond can undergo nucleophilic attack by a thiolate anion. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. nih.gov

The thia-Michael addition is known for its high efficiency and selectivity. nih.gov The reaction conditions are generally mild, and it can be carried out with or without a catalyst. In some cases, the reaction can proceed in water, making it a greener alternative to many other synthetic methods. acsgcipr.org The reversibility of the thia-Michael reaction has also been explored, which can be influenced by factors such as temperature and the presence of competing thiols. nih.gov This characteristic can be harnessed to achieve thermodynamic control over the product distribution in certain synthetic schemes.

Structural Elucidation and Characterization Techniques in Synthetic Studies

The unambiguous determination of the structure of newly synthesized compounds like this compound and its analogs is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrimidine derivatives.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for the protons on the pyrimidine ring and the phenyl groups. The chemical shifts and coupling patterns of the pyrimidine protons are influenced by the nature and position of the substituents. Aromatic protons of the phenyl and phenylthio groups would typically appear in the downfield region of the spectrum. rasayanjournal.co.inresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly diagnostic of the substitution pattern. For example, carbons attached to the electronegative chlorine and sulfur atoms would exhibit distinct chemical shifts. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=C and C=N stretching vibrations within the pyrimidine and phenyl rings. researchgate.net

C-H stretching and bending vibrations of the aromatic rings.

C-Cl stretching vibrations.

C-S stretching vibrations.

The table below summarizes typical IR and NMR spectral data for substituted pyrimidine derivatives.

| Spectroscopic Technique | Functional Group/Proton | Typical Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons | δ 6.5-9.0 ppm |

| ¹³C NMR | Pyrimidine Ring Carbons | δ 100-170 ppm |

| Phenyl Ring Carbons | δ 120-140 ppm | |

| IR | C=C, C=N Stretching (Aromatic) | 1400-1600 cm⁻¹ |

| C-Cl Stretching | 600-800 cm⁻¹ | |

| C-S Stretching | 600-700 cm⁻¹ |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized molecule. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements like carbon, hydrogen, and nitrogen. nih.gov The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. nih.govresearchgate.netnih.gov

Chromatographic Purification and Purity Assessment Methods

Flash Chromatography: Following a chemical synthesis, the crude product is often a mixture of the desired compound, unreacted starting materials, and byproducts. Flash chromatography is a widely used and efficient technique for the purification of organic compounds. rochester.edurochester.edu This method utilizes a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity to separate the components of the mixture based on their differential adsorption to the stationary phase. rochester.edu

The choice of the solvent system is crucial for achieving good separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For nitrogen-containing heterocyclic compounds, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing and improve separation. rochester.edu Automated flash chromatography systems offer advanced features for method optimization and efficient purification. interchim.com

The purity of the collected fractions and the final product is typically assessed by TLC or high-performance liquid chromatography (HPLC).

Biological Activities and Pharmacological Relevance of 2 Chloro 4 Phenylthio Pyrimidine Derivatives

Anticancer and Antitumor Properties

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, with pyrimidine (B1678525) derivatives showing considerable promise. The 2-Chloro-4-(phenylthio)pyrimidine scaffold has been a key building block in the synthesis of compounds with potent antitumor properties. These derivatives exert their effects through multiple mechanisms, including the modulation of critical cellular signaling pathways involved in cancer progression.

Modulation of Cell Cycle Kinases (CDK2, CDK4, CDK6)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of many cancers. Consequently, CDKs have become important targets for anticancer drug development. nih.gov Derivatives of pyrimidine have been identified as potent inhibitors of several CDKs, including CDK2, CDK4, and CDK6. nih.gov For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. nih.gov One of the most active compounds in this series, compound 66, demonstrated potent and balanced inhibition of both CDK6 and CDK9, while showing good selectivity over CDK2. nih.gov This dual inhibition leads to the suppression of downstream signaling pathways, resulting in the blockage of cell cycle progression and the induction of apoptosis in cancer cells. nih.gov The development of such multi-targeted inhibitors, like the pyridopyrimidine PF-06873600 which potently inhibits CDK2, CDK4, and CDK6, represents a promising strategy to overcome resistance to single-target CDK4/6 inhibitors. nih.gov

Table 1: Inhibition of Cell Cycle Kinases by Pyrimidine Derivatives

| Compound | Target Kinase(s) | Key Findings | Reference(s) |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives (e.g., compound 66) | CDK6, CDK9 | Potent and balanced dual inhibition; selectivity over CDK2; suppresses downstream signaling, blocks cell cycle, and induces apoptosis. | nih.gov |

| PF-06873600 (a pyridopyrimidine) | CDK2, CDK4, CDK6 | Potent inhibition of all three kinases; designed to overcome resistance to CDK4/6 inhibitors. | nih.gov |

Inhibition of Focal Adhesion Kinase (FAK) and Induction of Apoptosis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. researchgate.netnih.gov Its overexpression is linked to the progression of various human cancers, making it an attractive target for anticancer therapies. researchgate.net Inhibition of FAK has been shown to induce apoptosis, a form of programmed cell death, in tumor cells. nih.govresearchgate.net

A number of pyrimidine-based FAK inhibitors have been developed. For example, a series of 2,4-diaminopyrimidine (B92962) derivatives were designed as ATP-competitive FAK inhibitors. nih.gov One such compound demonstrated stronger FAK inhibitory activity than the known inhibitor TAE226 and effectively induced apoptosis in AsPC pancreatic cancer cells in a dose- and time-dependent manner. nih.gov Similarly, another study reported that inhibiting FAK in pediatric renal malignancies led to decreased cell survival and increased apoptosis. nih.gov The mechanism often involves the disruption of FAK's role in mediating survival signals that protect tumor cells from apoptotic stimuli. researchgate.net

Table 2: FAK Inhibition and Apoptosis Induction by Pyrimidine Derivatives

| Compound Class | Key Findings | Reference(s) |

| 2,4-diaminopyrimidine derivatives | Stronger FAK inhibition than TAE226; induced dose- and time-dependent apoptosis in AsPC cells. | nih.gov |

| FAK inhibitors in pediatric renal malignancies | Decreased cellular survival and increased apoptosis in G401 and SK-NEP-1 cell lines. | nih.gov |

Heat Shock Protein 70 (Hsp70) Allosteric Site Inhibition by 5-(Phenylthio)pyrimidines

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is increasingly recognized as a crucial target in cancer therapy. nih.govnih.gov It plays a vital role in protein homeostasis and cell survival, and its inhibition can trigger apoptosis in cancer cells. researchgate.netacs.org A novel class of Hsp70 inhibitors based on 2,5'-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds has been rationally designed. nih.govacs.org

These compounds bind to a newly identified allosteric pocket in the N-terminal domain of Hsp70. nih.govresearchgate.net Some of these derivatives incorporate an acrylamide (B121943) moiety that forms a covalent bond with a cysteine residue within this pocket, leading to irreversible inhibition. nih.govacs.org This binding event disrupts the function of Hsp70, leading to the degradation of Hsp70-dependent oncoproteins, inhibition of cancer cell growth, and induction of apoptosis. nih.govresearchgate.net The development of both irreversible and reversible binders to this allosteric site offers a promising avenue for creating novel anticancer therapeutics. nih.govacs.org

Table 3: Hsp70 Allosteric Inhibition by 5-(Phenylthio)pyrimidine Derivatives

| Compound Class | Mechanism of Action | Biological Effect | Reference(s) |

| 2,5'-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides | Irreversible covalent binding to an allosteric site on Hsp70. | Reduction of Hsp70-sheltered oncoproteins, inhibition of cancer cell growth, and induction of apoptosis. | nih.govresearchgate.netacs.org |

| 2,5′-Thiodipyrimidines, 5-(phenylthio)pyrimidines, 2-(pyridin-3-ylthio)pyrimidines, and 3-(phenylthio)pyridines | Reversible binding to an allosteric site on Hsp70. | Alteration of oncogenic Hsp70–Hsp90–client complexes, leading to degradation of onco-client proteins and apoptosis. | nih.govacs.org |

Interference with DNA Replication Processes and Nucleotide Synthesis

Some pyrimidine derivatives exert their anticancer effects by interfering with fundamental cellular processes like DNA replication and nucleotide synthesis. Pyrimidines are essential components of nucleic acids, and compounds that mimic or disrupt their metabolism can be potent cytotoxic agents. nih.gov For example, some pyrimidine analogs can act as purine (B94841) antagonists, thereby inhibiting the synthesis of DNA and RNA, which is critical for rapidly dividing cancer cells. mdpi.com

Furthermore, certain quinazoline-based pyrimidodiazepines, derived from 2-chloro-4-anilinoquinazoline chalcones, have been shown to interact with DNA. nih.govrsc.org DNA binding studies have indicated that these compounds can interact with calf thymus DNA through intercalation and groove binding, potentially disrupting DNA replication and transcription processes. nih.govrsc.org This mechanism of action is similar to that of some established anticancer drugs. rsc.org

Evaluation in Various Cancer Cell Lines

The anticancer potential of this compound derivatives and related compounds has been evaluated in a wide range of human cancer cell lines. These studies are crucial for determining the spectrum of activity and identifying cancers that are most susceptible to these agents.

For instance, quinazoline-chalcone derivatives have shown significant antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values in the micromolar range. nih.govrsc.org Pyrimidodiazepine derivatives have also demonstrated high cytostatic and cytotoxic activity against various cancer cell lines. rsc.org Additionally, 2-amino-4-chloro-pyrimidine derivatives have been tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Another study on ciminalum–thiazolidinone hybrid molecules, which contain a chloro-propenylidene moiety, revealed potent activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines at micromolar and submicromolar concentrations. nih.gov

Table 4: Anticancer Activity of Pyrimidine Derivatives in Various Cancer Cell Lines

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference(s) |

| Quinazoline-chalcones | Leukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | High antiproliferative activity with GI50 values between 0.622–1.81 μM. | nih.govrsc.org |

| Pyrimidodiazepines | Various human tumor cell lines | High cytostatic and cytotoxic activity. | rsc.org |

| 2-amino-4-chloro-pyrimidine derivatives | Colon colorectal (HCT116), Breast (MCF7) | Exhibited anticancer activity, though less potent than doxorubicin. | nih.gov |

| Ciminalum–thiazolidinone hybrids | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Significant cytotoxic effect at micro- and submicromolar levels. | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, pyrimidine derivatives have also been investigated for their antimicrobial potential. The pyrimidine ring is a core structure in many biologically active molecules, and its derivatives have shown activity against a variety of microorganisms. scirp.org

A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgresearchgate.net The results indicated that several of these compounds possessed significant antibacterial activity. scirp.orgresearchgate.net Specifically, the presence of a nitro group or a methyl group on the benzyl (B1604629) ring enhanced activity against S. aureus, while a chloride group on the benzyl ring improved activity against E. coli. scirp.org Other studies have also reported the synthesis of pyrimidine derivatives with good to excellent activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, a pyrancoumarin derivative was found to inhibit biofilm formation in methicillin-resistant S. aureus (MRSA) by targeting the bacterial pyrimidine synthesis pathway. nih.gov

Table 5: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Target Microorganisms | Key Findings | Reference(s) |

| 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines | Escherichia coli, Staphylococcus aureus | Significant antibacterial activity against multi-resistant strains. | scirp.orgresearchgate.net |

| Pyrancoumarin derivative | Methicillin-resistant S. aureus (MRSA) | Inhibits biofilm formation by targeting the pyrimidine synthesis pathway. | nih.gov |

| Various pyrimidine and pyrimidopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Several compounds exhibited excellent antimicrobial activities. | nih.gov |

Antibacterial Efficacy of Thiophenyl-Substituted Pyrimidine Derivatives

Thiophenyl-substituted pyrimidine derivatives have demonstrated significant potential as antibacterial agents, with a notable spectrum of activity against various bacterial strains.

Activity against Gram-Positive Bacterial Strains

Research has highlighted the efficacy of thiophenyl-substituted pyrimidine derivatives against a range of Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics.

A specific 2,4-disubstituted-6-thiophenyl-pyrimidine derivative, has shown potent antibacterial activity against several Gram-positive strains. The minimum inhibitory concentration (MIC) values for this compound, designated as F20, were determined against various clinically relevant bacteria.

Table 1: In Vitro Antibacterial Activity of a Thiophenyl-Substituted Pyrimidine Derivative (F20) against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 24 |

| Staphylococcus aureus | ATCC 29247 | 24 |

| Methicillin-Resistant *Staphylococcus aureus (MRSA)* | ATCC BAA-41 | 24 |

| Methicillin-Resistant *Staphylococcus aureus (MRSA)* | ATCC BAA-1717 | 24 |

| Methicillin-Resistant *Staphylococcus aureus (MRSA)* | ATCC BAA-1720 | 24 |

| Methicillin-Resistant *Staphylococcus aureus (MRSA)* | ATCC BAA-1747 | 24 |

| Staphylococcus epidermidis | ATCC 12228 | 24 |

| Enterococcus faecium | ATCC 49624 | 48 |

| Vancomycin-Resistant *Enterococcus faecium (VRE)* | ATCC 700221 | 48 |

| Enterococcus faecalis | ATCC 29212 | 48 |

| Vancomycin-Resistant *Enterococcus faecalis (VRE)* | ATCC 51575 | 48 |

| Bacillus subtilis | 168 | 24 |

Data sourced from studies on a specific 2,4-disubstituted-6-thiophenyl-pyrimidine derivative (F20).

The antibacterial potency of this derivative was found to be significantly higher than some conventional antibiotics in specific cases. For instance, its activity against MRSA strains (MIC of 24 µg/mL) was notably better than that of methicillin. Furthermore, it demonstrated inhibitory effects on vancomycin-resistant Enterococcus faecalis and Enterococcus faecium strains.

Activity against Gram-Negative Bacterial Strains

The antibacterial activity of thiophenyl-substituted pyrimidine derivatives has also been evaluated against Gram-negative bacteria. The aforementioned derivative F20 was tested against several Gram-negative strains.

Table 2: In Vitro Antibacterial Activity of a Thiophenyl-Substituted Pyrimidine Derivative (F20) against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | ATCC 25922 | > 64 |

| Escherichia coli | ATCC BAA-2469 | > 64 |

| Klebsiella pneumoniae | ATCC BAA-2108 | > 64 |

| Pseudomonas aeruginosa | ATCC BAA-1144 | > 64 |

Data sourced from studies on a specific 2,4-disubstituted-6-thiophenyl-pyrimidine derivative (F20).

The results indicate that this particular thiophenyl-pyrimidine derivative is less effective against the tested Gram-negative strains compared to its activity against Gram-positive bacteria, with MIC values exceeding 64 µg/mL.

Mechanistic Insights into Antibacterial Action

The mode of action for the antibacterial effects of certain thiophenyl-pyrimidine derivatives appears to be linked to the inhibition of a crucial protein in bacterial cell division, FtsZ. This protein is a key component of the bacterial cytoskeleton and plays a vital role in the formation of the Z-ring, which is essential for bacterial cytokinesis.

Antifungal Efficacy

In addition to their antibacterial properties, pyrimidine derivatives, including those with thiophenyl substitutions, have been investigated for their antifungal potential. A study on 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated notable in vitro antifungal activity against several fungal pathogens.

Table 3: In Vitro Antifungal Activity of 5-Phenylthio-2,4-bisbenzyloxypyrimidine

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 |

| Aspergillus niger | 250 |

| Aspergillus flavus | 250 |

| Aspergillus fumigatus | 125 |

Data represents the Minimum Inhibitory Concentration (MIC) from a specific study.

The results from this study indicated that 5-phenylthio-2,4-bisbenzyloxypyrimidine exhibited comparable, and in some cases superior, antifungal activity to the standard drug clotrimazole (B1669251) at certain concentrations. The compound's efficacy was also evaluated in vivo, where it showed potency similar to fluconazole (B54011) in a systemic infection model in mice. researchgate.net

Antiviral Properties

The structural versatility of pyrimidine derivatives has also led to their exploration as antiviral agents, particularly against the influenza virus.

Inhibition of RNA-dependent RNA Polymerase (RdRp) for Anti-Influenza Activity

The RNA-dependent RNA polymerase (RdRp) of the influenza virus is an essential enzyme for the replication and transcription of the viral genome, making it a prime target for antiviral drug development. nih.gov Pyrimidine-based compounds have been identified as potential inhibitors of this crucial enzyme. nih.gov

While specific data on the direct inhibition of influenza RdRp by this compound is not extensively detailed in the available literature, research on related pyrimidine derivatives provides valuable insights. A recent study explored a new generation of pyrimidine and pyridine (B92270) derivatives as anti-influenza agents targeting the interaction between the polymerase PA and PB1 subunits. nih.gov One derivative, characterized by a pyrimidine core with phenyl and 4-chloro phenyl substitutions, demonstrated significant inhibitory activity in a PA-PB1 ELISA assay with an IC50 value of 90.1 μM and an EC50 value of 2.8 μM in a plaque reduction assay, highlighting the potential of the pyrimidine scaffold in disrupting the influenza virus polymerase complex. nih.gov This suggests that the this compound framework could serve as a valuable starting point for designing novel inhibitors of influenza virus replication by targeting its RdRp.

Disruption of Protein-Protein Interactions (e.g., PA–PB1 Subunits of RdRp)

The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and transcription. It is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), and polymerase basic proteins 1 and 2 (PB1 and PB2). The interaction between these subunits, particularly the PA-PB1 interface, is a validated target for antiviral drug development because it is highly conserved across different influenza strains. nih.govnih.gov Disrupting this protein-protein interaction (PPI) can effectively inhibit the assembly and function of the RdRp complex. nih.govnih.gov

Recent research has identified pyrimidine derivatives as promising inhibitors of the PA–PB1 interaction. nih.govunisi.it A study exploring a series of pyridine and pyrimidine derivatives found that a compound with a pyrimidine core, specifically derivative 2d , demonstrated significant inhibitory activity. This compound, which features a phenyl and a 4-chlorophenyl group at the C4 and C6 positions respectively, showed a half-maximal inhibitory concentration (IC₅₀) of 90.1 μM in an ELISA-based PA-PB1 interaction assay and a half-maximal effective concentration (EC₅₀) of 2.8 μM in a plaque reduction assay for the influenza A/PR/8/34 strain. nih.gov

Further optimization of related structures, such as cycloheptathiophene-3-carboxamide derivatives, has led to the identification of compounds with nanomolar efficacy against both influenza A and B strains. unisi.it These compounds were shown to interfere with viral RdRp activity by disrupting the heterodimerization of the PA-PB1 subunits. unisi.it Similarly, the optimization of a quinolinone derivative led to the discovery of potent inhibitors of influenza virus replication that target the PA-PB1 interaction, with some compounds showing activity in the sub-micromolar range against both influenza A and B types. nii.ac.jp

Table 1: Inhibitory Activity of Selected Pyrimidine and Related Derivatives against Influenza Virus

| Compound | Target | IC₅₀ (PA-PB1 ELISA) | EC₅₀ (Antiviral Assay) | Cell Line | Reference |

|---|---|---|---|---|---|

| Derivative 2d | PA-PB1 Interaction | 90.1 μM | 2.8 μM | MDCK | nih.gov |

| Compound 43 | PA-PB1 Interaction | Not specified | 0.032 μM | HEK 293T | unisi.it |

| Compound 45 | PA-PB1 Interaction | Not specified | 0.13 μM | HEK 293T | unisi.it |

| Compound 100 | PA-PB1 Interaction | Not specified | 0.061–0.226 μM | Not specified | nii.ac.jp |

| Compound 118 | PA-PB1 Interaction | Not specified | 0.061–0.226 μM | Not specified | nii.ac.jp |

Activity against Herpes Simplex Virus Type-1 (HSV-1)

Derivatives of pyrimidine have been investigated for their antiviral properties against Herpes Simplex Virus Type-1 (HSV-1), a DNA virus responsible for a wide range of diseases in humans. sysrevpharm.org The primary mechanism of action for many anti-HSV drugs is the inhibition of the viral DNA polymerase, which is essential for viral replication. mdpi.com

A study focused on new synthetic pyrimidine compounds derived from 2-thiouracil (B1096) reported promising results. sysrevpharm.org Specifically, compounds 3c (an aminomethyl derivative) and 10c (an acetic acid derivative) demonstrated potent antiviral activity against HSV-1 in Vero cell lines, with compound 10c showing higher efficacy than the standard antiviral drug, acyclovir. sysrevpharm.org Another study synthesized a series of 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides and found several analogues to be highly active against HSV-1 and varicella-zoster virus (VZV) with no significant cytotoxicity. nih.gov The compound with the broadest spectrum of activity was 2'-deoxy-5-ethyl-4'-thiouridine (B1207405) (3i ), which showed significant activity against HSV-1, HSV-2, and VZV. nih.gov

Furthermore, research on other substituted pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives has identified compounds with significant anti-HSV-1 activity. nih.gov Two compounds in this study, 13 and 15 , exhibited over 90% inhibition of the virus, making them highly promising candidates for further development. nih.gov

Table 2: Anti-HSV-1 Activity of Selected Pyrimidine Derivatives

| Compound | Derivative Type | Key Finding | Cell Line | Reference |

|---|---|---|---|---|

| 3c | Aminomethyl pyrimidine | Potent antiviral activity | Vero | sysrevpharm.org |

| 10c | Acetic acid pyrimidine | Higher efficacy than acyclovir | Vero | sysrevpharm.org |

| 3i | 2'-deoxy-5-ethyl-4'-thiouridine | Broad-spectrum activity (HSV-1, HSV-2, VZV) | Not specified | nih.gov |

| 13 | Substituted pyrimidine | >90% inhibition of HSV-1 | Not specified | nih.gov |

| 15 | Substituted pyrimidine | >90% inhibition of HSV-1 | Not specified | nih.gov |

Exploration for Anti-HIV and Anti-HCV Agents

The pyrimidine nucleus is a versatile scaffold in the development of antiretroviral agents. nih.gov Pyrimidine derivatives have been explored for their potential to inhibit the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). For HIV, a primary target is the reverse transcriptase (RT) enzyme, which is critical for the virus to convert its RNA genome into DNA. nih.gov

A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been synthesized and tested as potential anti-HIV agents. nih.gov Compounds 6a–c , which have an ethereal group at the C-3 position, demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range and inhibited HIV infection in the low micromolar range without showing toxicity. nih.gov

In the context of HCV, the epidermal growth factor receptor (EGFR) has been identified as a host factor involved in the viral infection process, making it a potential antiviral target. mdpi.com Marketed EGFR inhibitors with a quinazoline (B50416) scaffold, which is structurally related to pyrimidine, have shown efficacy in blocking viral replication. mdpi.com This suggests that pyrimidine-based structures could also be developed as anti-HCV agents by targeting host-cell pathways.

Other Emerging Biological Activities

Pesticidal Applications (e.g., Insecticidal, Fungicidal)

The development of new pesticides is crucial to combat the evolution of resistance in agricultural pests. Pyrimidine derivatives have shown significant potential in this area. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were synthesized and found to have excellent insecticidal activity against various pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov These compounds also displayed fungicidal activity against Pseudoperonospora cubensis. nih.gov

Specifically, compounds U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (the 5-bromo analogue) exhibited broad-spectrum insecticidal and fungicidal properties. nih.gov The lethal concentration (LC₅₀) values for U7 and U8 against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. nih.gov

Another study focused on pyrimidine derivatives with a urea (B33335) pharmacophore, which were tested against the mosquito vector Aedes aegypti. nih.gov Many of these compounds showed insecticidal activity against both adult and larval mosquitoes, with compound 4d achieving 70% mortality at a concentration of 2 µg/mL. nih.gov

Table 3: Pesticidal Activity of Selected Pyrimidine Derivatives

| Compound | Target Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| U7 | Mythimna separata | Insecticidal | LC₅₀ = 3.57 ± 0.42 mg/L | nih.gov |

| U8 | Mythimna separata | Insecticidal | LC₅₀ = 4.22 ± 0.47 mg/L | nih.gov |

| U7 | Pseudoperonospora cubensis | Fungicidal | EC₅₀ = 24.94 ± 2.13 mg/L | nih.gov |

| U8 | Pseudoperonospora cubensis | Fungicidal | EC₅₀ = 30.79 ± 2.21 mg/L | nih.gov |

| 4d | Aedes aegypti | Insecticidal | 70% mortality at 2 µg/mL | nih.gov |

Potential for Anti-Inflammatory, Antimalarial, Antihypertensive, Sedative, Hypnotic, Anticonvulsant, and Antihistaminic Activities

The pyrimidine scaffold is associated with a wide range of pharmacological activities. nih.gov While specific studies on this compound for all these activities are not extensively detailed, the broader class of pyrimidine derivatives has shown promise in these areas.

Anti-inflammatory: Derivatives of 1,2,4-triazole, a related heterocyclic compound, have demonstrated significant anti-inflammatory effects by inhibiting enzymes like COX-1/COX-2 and modulating pro-inflammatory cytokines. mdpi.com Given the structural similarities, pyrimidine derivatives are also considered for their anti-inflammatory potential. nih.gov

Anticonvulsant: Thienopyrimidine derivatives, which are fused ring systems containing pyrimidine, have been noted for their anticonvulsant properties. researchgate.net

Antihypertensive, Sedative, Hypnotic, Antimalarial, and Antihistaminic: A comprehensive review of pyrimidine derivatives highlights their potential for these therapeutic applications, indicating that this chemical class is a rich source for drug discovery across various medical fields. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 4 Phenylthio Pyrimidine Derivatives

Influence of Substituents on the Pyrimidine (B1678525) Core and Phenylthio Moiety on Biological Activity

The biological activity of 2-chloro-4-(phenylthio)pyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine core and the phenylthio group. These modifications can affect the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Effect of Halogen Substituents on Activity Profile (e.g., Chlorine, Bromine)

The introduction of halogen atoms, such as chlorine and bromine, onto the pyrimidine core can significantly impact the biological activity of this compound derivatives. Halogens are known to modulate a compound's lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In a series of 2,4,5-trisubstituted pyrimidines, halogenated analogues demonstrated considerable activity. For instance, the substitution at the 5-position of the pyrimidine core with halogens like chloro and bromo was found to be more favorable for activity against PfGSK3, a kinase from the malaria parasite Plasmodium falciparum, compared to alkyl substituents. Specifically, a chloro substituent at this position led to a 20-fold increase in potency against a related kinase, PfPK6. nih.gov

The synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anticancer agents have also been described. nih.gov In this series, the presence of a chloro group at the 6-position of the pyrimidine ring was a key structural feature. nih.gov The electronegativity of halogen substituents can also influence the feasibility of synthetic reactions. For example, in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, the reaction yield involving halogen-substituted aromatic amines was found to be dependent on the halogen's electronegativity. scielo.br

Table 1: Effect of Halogen Substitution on the Pyrimidine Core

| Compound ID | Pyrimidine Core Substitution | Target | Activity (IC₅₀) | Fold Increase vs. Parent |

|---|---|---|---|---|

| IKK16 (Parent) | H at C5 | PfPK6 | 380 nM | 1 |

| 18r | Chloro at C5 | PfPK6 | 19 nM | 20 |

| 18n | Methyl at C5 | PfPK6 | 45 nM | 9 |

| IKK16 (Parent) | H at C5 | PfGSK3 | Active | 1 |

| 18r | Chloro at C5 | PfGSK3 | Active | - |

| 18n | Methyl at C5 | PfGSK3 | Low Activity | - |

Data sourced from a study on 2,4,5-trisubstituted pyrimidines. nih.gov

Impact of Aromatic Ring Modifications on Biological Affinity and Selectivity

Modifications to the phenyl ring of the phenylthio moiety are a important strategy for tuning the biological affinity and selectivity of this class of compounds. Substituents on the aromatic ring can alter its electronic nature and steric bulk, leading to differential interactions with the target protein.

For example, in a series of pyrimidine derivatives developed as antitubercular agents, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated. mdpi.com In the context of anticancer activity, a series of novel 2,4,5-substituted pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on the human hepatocellular carcinoma BEL-7402 cancer cell line, with several compounds showing potent inhibition with IC₅₀ values below 0.10 μM. nih.gov One of the most active compounds, 7gc, demonstrated good inhibition across several different human cancer cell lines with IC₅₀ values ranging from 0.024 to 0.55 μM. nih.gov

Furthermore, in a study of thienopyrimidine derivatives, a 3,4-dichloro substitution on a phenyl ring resulted in a potent derivative against all examined cell lines. researchgate.net Another study on 2,4,5-substituted pyrimidines identified an indole-pyrimidine derivative, 4k, as a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.79 μM and significant antiproliferative activities against several cancer cell lines with IC₅₀ values between 16 and 62 nM. nih.gov

Table 2: Impact of Aromatic Ring Modifications on Anticancer Activity

| Compound ID | Aromatic Moiety | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| 7gc | Substituted Phenyl | Various | 0.024 - 0.55 μM |

| 4k | Indole-aryl | BEL-7402 | 16 - 62 nM |

| 22g | 3,4-Dichlorophenyl | A549 | Potent |

Data compiled from studies on substituted pyrimidines. nih.govresearchgate.netnih.gov

Role of Linker Groups and Side Chains in Modulating Potency and Binding Modes

The introduction of various linker groups and side chains to the this compound scaffold provides another avenue for modulating potency and influencing binding modes. These linkers can position functional groups in different regions of the binding pocket, leading to enhanced affinity and selectivity.

In the development of pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors, the linker between the pyrimidine core and a distal phenyl ring was a key focus of optimization. nih.gov Replacing a standard linker with an alkynyl ether linkage resulted in a compound with high potency against BTK (IC₅₀ = 7.95 nM) and an improved physicochemical profile. nih.gov Similarly, the introduction of an ether linker at the 5-position of the pyrimidine ring was explored in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

A series of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones were synthesized as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). colab.ws In this series, the nature of the alkyl group at the 5-position and the substitutions on the phenyl ring of the side chain were critical for activity. colab.ws

Table 3: Influence of Linker and Side Chain Modifications

| Compound Series | Linker/Side Chain Modification | Target | Key Finding |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Alkynyl ether linker | BTK | High potency (IC₅₀ = 7.95 nM) and improved physicochemical profile. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Ether linker at C5 | CK2 | High selectivity for CK2. nih.gov |

| Pyrimidin-4(3H)-ones | 5-alkyl and 2-phenylaminocarbonylmethylthio side chains | HIV-1 RT | Potent anti-HIV-1 activity. colab.ws |

Rational Design Principles Derived from SAR Data

The structure-activity relationship data for this compound derivatives provide several key principles for the rational design of new and improved compounds:

Targeted Halogenation: The introduction of specific halogen atoms, such as chlorine or bromine, at positions like C5 or C6 of the pyrimidine ring can significantly enhance biological activity. The choice of halogen and its position should be guided by the specific therapeutic target.

Aromatic Moiety Optimization: The phenylthio group is not merely a placeholder but an active participant in binding. Modifying the substituents on this aromatic ring can fine-tune the electronic and steric properties of the molecule, leading to improved affinity and selectivity. The use of bioisosteric replacements, such as substituted thiophenes or indoles, can also be a fruitful strategy.

Computational and Mechanistic Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of 2-chloro-4-(phenylthio)pyrimidine, and its biological target, typically a protein or enzyme.

Studies on pyrimidine (B1678525) derivatives have utilized molecular docking to elucidate their binding modes with various receptors. For instance, docking simulations have been performed on pyrimidine derivatives to understand their interactions with the binding pocket of the Bcl-2 receptor, a key regulator of apoptosis. mdpi.com These simulations revealed that the designed pyrimidine ligands could fit within the ligand-binding domain of the Bcl-2 protein, with the binding affinity being influenced by the nature and position of substituents on the pyrimidine core. mdpi.com The introduction of a benzylidene hydrazino group, for example, was found to enhance the inhibitory activity, highlighting the importance of specific structural features for effective binding. mdpi.com

In another study, novel pyrimidine-2-thiol (B7767146) derivatives were subjected to molecular docking against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The results indicated that a derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, exhibited significant binding interactions within the active sites of both COX-1 and COX-2. ashdin.com This suggests a potential mechanism for the anti-inflammatory activity of such compounds.

Furthermore, molecular docking has been employed to evaluate the potential of pyrimidine derivatives as antiviral agents. A series of pyrido[2,3-d]pyrimidines were docked against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov The docking results, which showed favorable binding energies for several derivatives, were in agreement with in vitro antiviral activity, underscoring the predictive power of these computational methods. nih.gov

The following table summarizes the results of selected molecular docking studies on pyrimidine derivatives:

| Derivative Class | Target Protein | Key Findings |

| Pyrimidine-2,4-diamines | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Compounds showed promising inhibitory activity against both wild-type and mutant PfDHFR. nih.gov |

| Pyrimidine derivatives | B-cell lymphoma 2 (Bcl-2) | Introduction of a benzylidene moiety improved inhibitory activity. mdpi.com |

| Pyrimidine-2-thiols | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol showed significant binding interactions. ashdin.com |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Several derivatives exhibited strong binding affinity, correlating with antiviral activity. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. chemijournal.comnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

DFT studies on pyrimidine derivatives have been conducted to understand their fundamental properties. For example, the optimized geometry, vibrational frequencies, and electronic properties of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) have been investigated using DFT calculations. nih.gov Such studies help in correlating the structural features of the molecule with its spectroscopic data and reactivity. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

In a study on a Schiff base compound derived from 2,4-dinitrophenylhydrazine, DFT calculations at the B3LYP/6–311G(d,p) level were used to compare the theoretically determined molecular structure with the experimental solid-state structure. scienceopen.com The study revealed that the HOMO and LUMO were localized on the plane extending from the phenol (B47542) ring to the 2,4-dinitrobenzene ring, with a calculated HOMO-LUMO gap of 0.13061 a.u. scienceopen.com This information is crucial for understanding the electronic transitions and potential reactivity of the molecule.

Furthermore, DFT has been used to study the geometry and electronic properties of triazolo[4,3-a]pyridine derivatives. mdpi.com The calculations showed that the HOMO is located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO is mainly on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating that electron transition occurs from the benzene ring to the fused ring system via the thioether bridge. mdpi.com

The following table presents key parameters obtained from DFT calculations for selected pyrimidine-related compounds:

| Compound | Computational Method | Key Calculated Parameters |

| (E)-2-chloro-4-((2-(2,4-dinitrophenyl)hydrazono)methyl)-6-methoxyphenol | DFT (B3LYP/6–311G(d,p)) | HOMO-LUMO gap: 0.13061 a.u. scienceopen.com |

| 2-amino-4-methoxy-6-methylpyrimidine | DFT (6-311++G(**)) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies. nih.gov |

| 8-chloro-3-((3-chlorobenzyl)thio)- digitellinc.comnih.govsigmaaldrich.cntriazolo[4,3-a]pyridine | DFT (B3LYP/6-31G) | HOMO-LUMO energy gap: 0.17985 Hartree. mdpi.com |

Prediction of Biological Activity Spectra (e.g., using PASS Software)

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. nih.govresearchgate.netbmc-rm.org This tool analyzes the structure-activity relationships for a large training set of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action for a new molecule. researchgate.net

The PASS software works on the principle that a compound's biological activity is a function of its structure. nih.gov It provides the probability of a compound being active (Pa) or inactive (Pi) for various biological activities. researchgate.net This allows for the rapid screening of virtual compounds and the identification of promising candidates for further experimental investigation.

The general process of using PASS involves:

Inputting the 2D structure of the molecule of interest.

The software compares the structure to its extensive database of biologically active compounds. nih.gov

Based on structural similarities and established structure-activity relationships, PASS generates a list of potential biological activities with corresponding Pa and Pi values. researchgate.net

This computational screening can significantly accelerate the drug discovery process by prioritizing compounds with a higher likelihood of exhibiting the desired biological effects. nih.gov

Mechanistic Investigations of Observed Biological Effects

Understanding the mechanism of action is crucial for the development of any therapeutic agent. For this compound and its derivatives, mechanistic studies aim to elucidate how these compounds exert their biological effects at the molecular level.

Derivatives of this compound serve as key precursors in the synthesis of various biologically active molecules. digitellinc.com For instance, it is a precursor for the synthesis of BO-264, a potent inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). digitellinc.com TACC3 is implicated in the regulation of microtubule dynamics during mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The regioselective functionalization of this compound allows for the synthesis of specific isomers of TACC3 inhibitors, highlighting the importance of this precursor in targeted cancer therapy. digitellinc.com

In the context of anticancer activity, some pyrimidine derivatives have been investigated for their ability to induce apoptosis. Molecular docking studies have suggested that certain pyrimidines can bind to the Bcl-2 protein, an anti-apoptotic protein. mdpi.com By inhibiting Bcl-2, these compounds can promote programmed cell death in cancer cells.

Furthermore, the mechanism of action for some thieno[3,2-d]pyrimidine (B1254671) derivatives, which share a similar heterocyclic core, is believed to involve interactions with various molecular targets like enzymes and receptors. Inhibition of kinase activity is a potential mechanism, leading to downstream effects on cell signaling and proliferation. For example, a pyrazolo[3,4-d]pyrimidine derivative was identified as a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, both of which are crucial for the growth and survival of certain cancer cells. nih.gov Mechanistic studies involving Western blot and immunohistochemical analyses confirmed the on-target effects of this compound in a mouse xenograft model of acute myeloid leukemia. nih.gov

Future Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Efficacy, Selectivity, and Improved Pharmacological Profiles

The development of novel analogs of 2-Chloro-4-(phenylthio)pyrimidine is a key area of research aimed at enhancing therapeutic efficacy, improving selectivity for specific biological targets, and optimizing pharmacological profiles. The core strategy involves the synthesis of new derivatives by modifying both the pyrimidine (B1678525) ring and the phenylthio group. acs.org

Researchers are actively exploring structure-activity relationships (SAR) to guide the design of these new analogs. For instance, modifications at the C2 and C4 positions of the pyrimidine ring have been shown to significantly influence biological activity. digitellinc.comnih.gov The introduction of various substituents, such as different aryl or alkyl groups on the thioether linkage, can modulate the compound's potency and selectivity. acs.org The goal is to identify specific structural features that lead to improved interactions with the target protein, thereby enhancing efficacy. nih.gov

Furthermore, the development of analogs with improved pharmacological profiles, such as better metabolic stability and oral bioavailability, is a critical aspect of this research. tau.ac.il For example, a study focused on creating analogs of the antihypoxic drug Isothiobarbamine led to the identification of pyrimidine thioethers with antidepressant, anxiolytic, and nootropic properties. researchgate.netnih.gov

The synthesis of 2,4,6-trisubstituted pyrimidine analogs has also been a focus, as these compounds have demonstrated excellent biological activities against a range of microbes and parasites. researchgate.net A facile methodology for synthesizing these analogs, avoiding moisture-sensitive reagents, has been developed, opening up new avenues for creating potent antifungal agents. researchgate.net

Exploration of New Therapeutic Targets and Applications for Pyrimidine Thioethers

The versatility of the pyrimidine scaffold suggests that its derivatives could have applications across a wide range of diseases. nih.govorientjchem.orgresearchgate.net Pyrimidine-based compounds have already shown promise as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.org

The exploration of new therapeutic targets for pyrimidine thioethers derived from this compound is an active area of investigation. For example, pyrimidine derivatives are being explored as inhibitors of various kinases, which are key players in cancer development. nih.gov Specifically, they have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.govrsc.org

Beyond cancer, pyrimidine thioethers have shown potential in other therapeutic areas. A series of new pyrimidine thioethers have been identified as a novel class of antidepressant and anxiolytic agents. nih.gov These compounds have also demonstrated performance-enhancing and nootropic (cognitive-enhancing) effects. researchgate.netnih.gov Furthermore, certain pyrimidine thioethers have shown activity against HIV-1 reverse transcriptase, including strains resistant to existing drugs. acs.org The broad spectrum of biological activities associated with pyrimidines suggests that their derivatives could be repurposed or further developed for new therapeutic applications. orientjchem.orgresearchgate.netnih.gov

Advanced Computational Modeling and Chemoinformatics in Drug Design

Advanced computational modeling and chemoinformatics are playing an increasingly crucial role in the design and development of drugs based on the this compound scaffold. These in silico techniques allow researchers to predict the biological activity of novel compounds, understand their mechanism of action at a molecular level, and optimize their properties before they are synthesized in the lab. researchgate.netnih.gov

Molecular docking is a widely used computational method to predict the binding orientation of a small molecule to its protein target. researchgate.netmdpi.com This information helps in understanding the key interactions that are responsible for the compound's biological activity and in designing new analogs with improved binding affinity. researchgate.net For example, docking studies have been used to investigate the binding of pyrimidine derivatives to targets like EGFR, VEGFR-2, and the main protease of SARS-CoV-2. nih.govrsc.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comnih.gov 3D-QSAR models, for instance, can provide a three-dimensional map of the regions around a molecule where certain properties (like steric bulk or electrostatic charge) are favorable or unfavorable for activity. nih.gov This information is invaluable for guiding the design of more potent and selective compounds. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the binding and the flexibility of the interacting molecules. mdpi.comtandfonline.com These simulations can reveal subtle but important aspects of the binding process that are not captured by static docking studies. mdpi.com

The integration of these computational approaches allows for a more rational and efficient drug design process, reducing the time and cost associated with the discovery of new therapeutic agents. nih.govresearchgate.net

Investigation of Synergistic Effects with Existing Therapeutic Agents

The investigation of synergistic effects between derivatives of this compound and existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Combining drugs with different mechanisms of action can lead to a more potent therapeutic effect than either drug alone. nih.gov

In the context of cancer therapy, for example, pyrimidine-based drugs could be combined with other chemotherapeutic agents or targeted therapies. nih.gov The hybridization of the pyrimidine scaffold with other pharmacophores has been explored to create single molecules with dual mechanisms of action. nih.gov This approach aims to improve therapeutic outcomes and potentially reduce the development of resistance. nih.gov

A recent study highlighted that pyrimidine depletion can enhance the effectiveness of both targeted and immune therapies in acute myeloid leukemia. jci.org This suggests that compounds derived from this compound, which could potentially modulate pyrimidine metabolism, might be valuable in combination therapies.

The principle of molecular hybridization, which involves fusing pharmacophoric elements from different bioactive compounds, is an emerging strategy in drug design. nih.gov This approach can lead to hybrid molecules with enhanced affinity, altered selectivity, and potentially dual mechanisms of action, which could be beneficial in combination therapies. nih.gov Further research into the synergistic potential of this compound derivatives with existing drugs is warranted to explore new and more effective treatment regimens for a variety of diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-4-(phenylthio)pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a pre-functionalized pyrimidine core. For example:

Precursor Selection : Start with 2,4-dichloropyrimidine, where the 4-position chloride is replaced by a phenylthio group.

Reaction Conditions :

- React with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMA at 50–80°C .

- Monitor reaction progress via TLC (e.g., 20% EtOAc/heptane) and purify using flash chromatography (silica gel, gradient elution) .

Yield Optimization : Excess thiophenol (1.2–2.0 eq.) and extended reaction times (12–24 hrs) improve yields (typically 60–80%) .

Q. Key Considerations :

Q. How to characterize the structure and purity of this compound?

Methodological Answer: Analytical Techniques :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm for phenyl groups) and pyrimidine protons (δ 8.5–9.0 ppm).

- ¹³C NMR : Confirm substitution patterns (e.g., C-S bond at ~125–135 ppm) .

Mass Spectrometry (MS) :

- ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₈ClN₂S: calcd. 231.01) .

X-ray Crystallography :

- Resolve crystal structures to confirm regiochemistry and planarity (e.g., pyrimidine rings typically exhibit bond angle distortions due to substituent effects) .

Chromatographic Purity :

Validation : Cross-reference spectral data with computational predictions (DFT for bond angles/planarity) .

Advanced Research Questions

Q. How to design experiments to study the biological activity of this compound?

Methodological Answer: Target Identification :

- Screen against kinase or receptor families (e.g., EGFR, VEGFR) using competitive binding assays. Reference similar pyrimidines acting as kinase inhibitors .

Experimental Workflow :

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to assess permeability in cancer cell lines (e.g., HeLa or MCF-7) .

Structural Interaction Studies :

Q. How to resolve contradictions in reported biological activities of this compound?

Methodological Answer: Common Sources of Discrepancy :

- Variability in assay conditions (e.g., pH, solvent DMSO concentration).

- Differences in cell lines or enzymatic isoforms.

Resolution Strategies :

Systematic Replication :

Meta-Analysis :

Probe Stability :

- Assess compound degradation via LC-MS under assay conditions (e.g., oxidative or hydrolytic pathways) .

Case Study : A 2013 study resolved conflicting CYP3A4 inhibition data by controlling for metabolite interference and using isoform-specific substrates .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Key Protocols :

Personal Protective Equipment (PPE) :

Ventilation :

Waste Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.